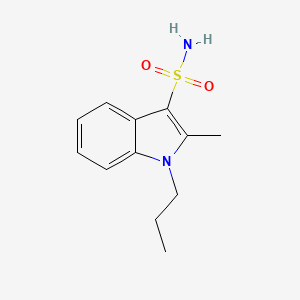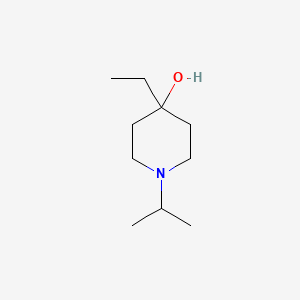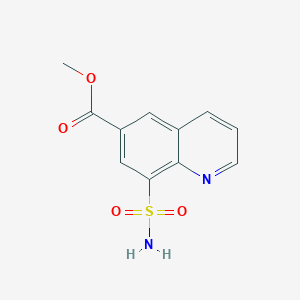![molecular formula C10H16N2OS B13184766 {2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13184766.png)
{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is a compound that features a piperidine ring, a thiazole ring, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol typically involves the reaction of piperidine with a thiazole derivative. One common method involves the use of a Mannich reaction, where piperidine, formaldehyde, and a thiazole derivative are reacted together under acidic conditions to form the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of {2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine and thiazole rings play a crucial role in binding to these targets, thereby exerting the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds containing the piperidine ring, such as piperine and piperidinone.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine and benzothiazole.
Uniqueness
{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is unique due to the combination of the piperidine and thiazole rings, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16N2OS |
|---|---|
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
[2-(piperidin-1-ylmethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C10H16N2OS/c13-7-9-8-14-10(11-9)6-12-4-2-1-3-5-12/h8,13H,1-7H2 |
Clave InChI |
OYCZIOVPPFWBJU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=NC(=CS2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)


![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13184720.png)

![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)

![1-[(Cyclopropylmethyl)amino]but-3-EN-2-one](/img/structure/B13184739.png)
![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)

![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
![{3-[(Azepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B13184761.png)
